

# Strategic Patent Landscape: 3-Heteroaryl-Substituted Chromen-4-ones

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## Compound of Interest

Compound Name: 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one

CAS No.: 57390-73-5

Cat. No.: B11863884

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## Executive Summary: The Privileged Scaffold

The chromen-4-one (chromone) ring system is a "privileged scaffold" in medicinal chemistry, historically recognized for its presence in natural flavonoids (e.g., quercetin, luteolin).<sup>[1][2]</sup> However, the 3-heteroaryl-substituted chromen-4-one represents a distinct, synthetic evolution of the naturally occurring isoflavone (3-phenylchromen-4-one) framework.

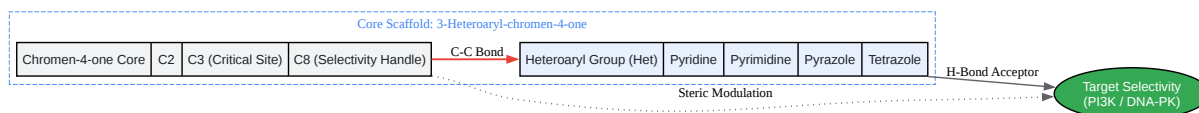
By replacing the C3-phenyl ring with heteroaromatic moieties (pyridines, pyrimidines, pyrazoles), medicinal chemists have unlocked potent inhibitory activities against lipid and protein kinases—most notably Phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK). This guide dissects the patent landscape, synthetic methodologies, and therapeutic utility of this specific chemical class.<sup>[1][2][3][4]</sup>

## Chemical Definition & Markush Scope

To navigate the patent literature effectively, one must distinguish this specific scaffold from its 2-substituted counterparts (flavones) and 3-phenyl analogs (isoflavones).

## Core Structure

The genus of interest is defined by the 4H-chromen-4-one core with a heteroaromatic ring directly attached at the C3 position.



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Figure 1: Structural dissection of the 3-heteroaryl-chromen-4-one pharmacophore.

## Patent Claims Analysis

Patents in this space typically claim:

- R1 (Heteroaryl): 5- or 6-membered rings containing 1-3 nitrogen atoms (e.g., pyridin-3-yl, 1H-pyrazol-4-yl).
- R2 (C2-Position): Often Hydrogen, Methyl, or Morpholine (critical for PI3K potency).
- R3 (Benzene Ring): Substitutions at C6/C7/C8 (Halogens, Alkoxy) to tune metabolic stability and solubility.

## Therapeutic Targets & Mechanism of Action

### PI3K Inhibition (Oncology & Immunology)

The most crowded patent space for this scaffold involves inhibitors of the PI3K/Akt/mTOR pathway. 3-Heteroaryl chromones act as ATP-competitive inhibitors. The heteroaryl nitrogen often functions as a critical hydrogen bond acceptor in the kinase hinge region.

- Key Patent Families:

- Rhizen Pharmaceuticals / TG Therapeutics: Patents covering Umbralisib analogs often explore the chromone core as a bioisostere to the quinazolinone scaffold.
- Regor Pharmaceuticals: Recent filings (e.g., WO 2024/163752) utilize heterocyclic cores overlapping with this space for PI3K

mutants.

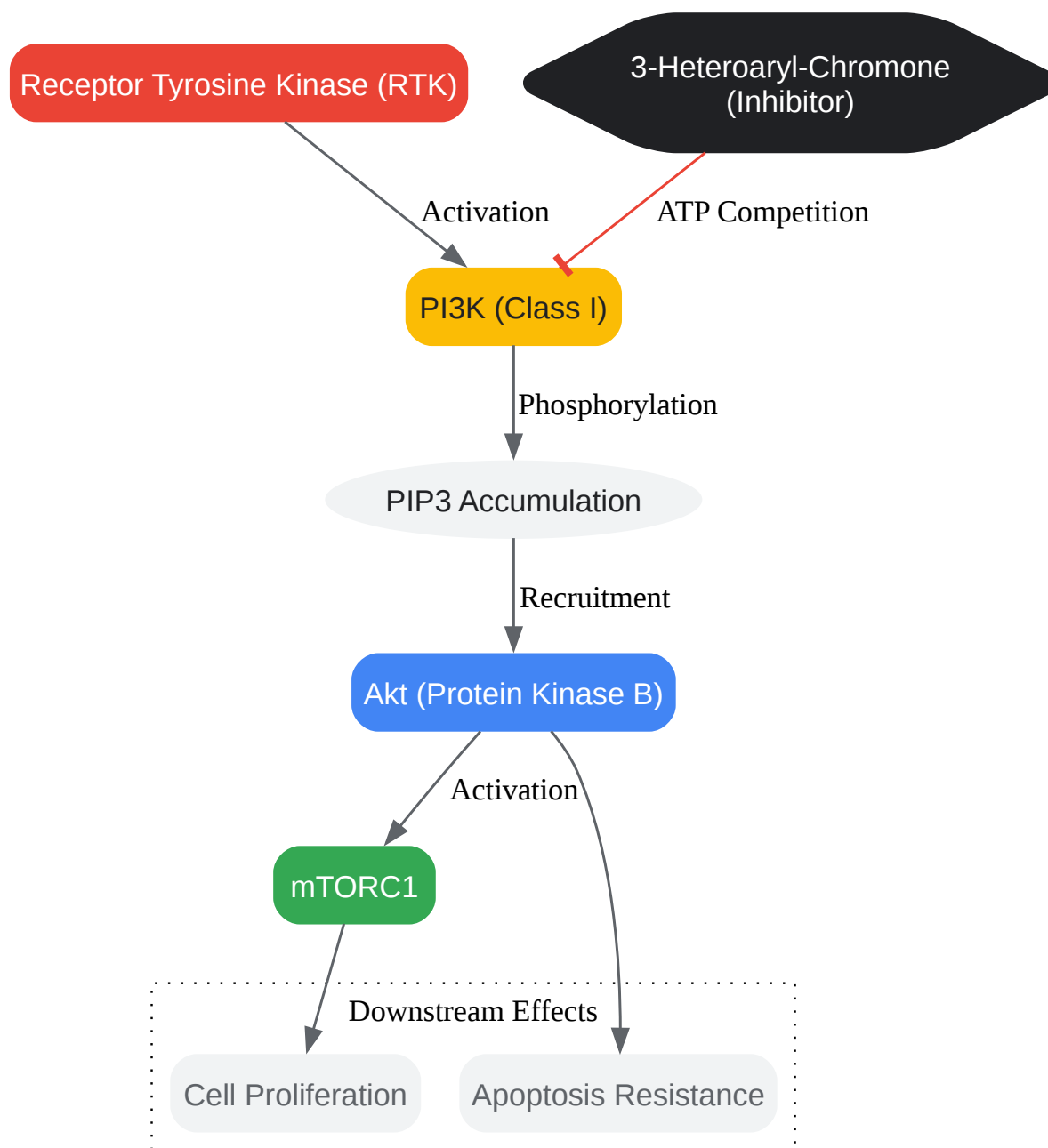
## DNA-PK Inhibition (DNA Repair)

DNA-PK is a member of the PIKK family. While the classic inhibitor NU7441 is an 8-substituted chromen-4-one, recent "scaffold morphing" strategies have shifted focus to 3-substituted derivatives to improve solubility and patentability.

- Mechanism: Inhibition of Non-Homologous End Joining (NHEJ), sensitizing cancer cells to radiation and chemotherapy.

## Emerging: Hepatitis B (HBV)

Roche has filed significant IP (e.g., WO 2020/148354) claiming substituted chromen-4-ones as inhibitors of HBV cccDNA (covalently closed circular DNA) formation. This represents a novel non-kinase application of the scaffold.



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Figure 2: Biological intervention point of 3-heteroaryl-chromen-4-ones in the PI3K signaling cascade.[5]

## Technical Deep Dive: Synthetic Methodologies

The construction of the 3-heteroaryl bond is the rate-limiting step in library generation. The two dominant routes found in patent literature are Palladium-Catalyzed Cross-Coupling and Deoxybenzoin Cyclization.

## Primary Route: Suzuki-Miyaura Coupling

This is the industry standard for generating diversity at the C3 position. It allows for the late-stage introduction of the heteroaryl group, facilitating SAR (Structure-Activity Relationship) studies.

Protocol: Synthesis of 3-(Pyridin-3-yl)-4H-chromen-4-one

- Precursor: 3-Iodochromone (highly reactive electrophile).
- Reagents: Pyridin-3-ylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub> (aq).
- Solvent: Dioxane/Water or Toluene/Ethanol.

Step-by-Step Methodology:

- Halogenation: Treat chromen-4-one with Iodine ( ) and CAN (Ceric Ammonium Nitrate) or /PhI(OAc)<sub>2</sub> to yield 3-iodochromen-4-one.
  - Why: Direct iodination at C3 is favored due to the electron-rich nature of the enone double bond.
- Coupling:
  - Charge a reaction vial with 3-iodochromen-4-one (1.0 eq), heteroarylboronic acid (1.2 eq), and (2.0 eq).
  - Add solvent (Dioxane:H<sub>2</sub>O, 4:[6]1) and degas with Argon for 10 mins.
  - Add catalyst

(5 mol%).

- Heat to 90°C for 4-12 hours.
- Purification: Silica gel chromatography (EtOAc/Hexane gradient).

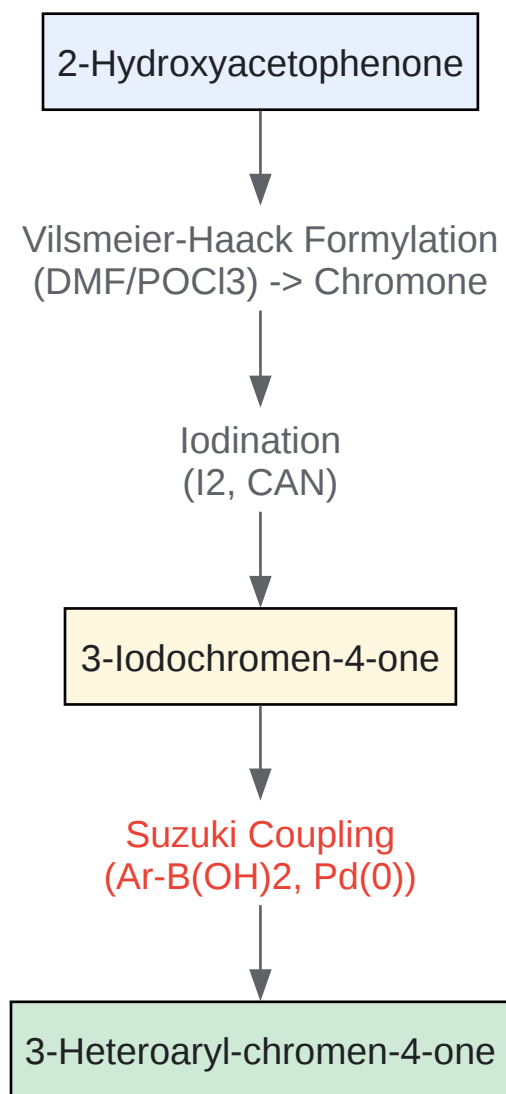
Self-Validating Check: The disappearance of the C3-H proton signal (

~6.7 ppm in precursor) and appearance of heteroaryl signals in <sup>1</sup>H NMR confirms substitution.

## Secondary Route: One-Pot Ugi-Azide

Used specifically for 3-(tetrazol-5-yl) derivatives.

- Reagents: 3-Formylchromone, Amine, TMSN<sub>3</sub>, Isocyanide.
- Mechanism: Multicomponent reaction yielding a tetrazole moiety at the C3 position.



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Figure 3: Preferred synthetic workflow for library generation of 3-heteroaryl analogs.

## Patent Landscape Data

Assignee	Key Patent / Application	Primary Target	Structural Feature
Hoffmann-La Roche	WO 2020/148354	HBV cccDNA	3-Substituted chromen-4-one with antiviral claims.
Rhizen / TG Therapeutics	US 2014/0011819	PI3K Delta	2,3-Disubstituted chromones; often 3-aryl/heteroaryl.
Neuropore Therapies	US 11,492,348	PI3K/Autophagy	Tri-substituted heteroaryl derivatives. [7]
Kudos / AstraZeneca	Various (NU7441 lineage)	DNA-PK	8-Substituted (related scaffold), but 3-substituents cited in morphing.
Academic (Various)	WO 2021/105091 (Bayer)	Pesticide/Bioactive	Heteroaryl-triazole derivatives (agricultural overlap).

## Strategic Insights for Drug Developers

- Freedom to Operate (FTO): The 3-phenyl (isoflavone) space is crowded and largely generic. However, specific 3-(5-membered heteroaryl) rings (e.g., isoxazoles, specific pyrazole isomers) offer clear FTO.
- Solubility Challenges: The chromone core is planar and lipophilic.
  - Solution: Patents frequently utilize morpholine or piperazine solubilizing groups at the C2 or C7 positions to improve PK properties.
- Bioisosterism: The 3-heteroaryl-chromen-4-one is often used as a bioisostere for quinazolin-4-ones (common in kinase inhibitors like Idelalisib). If a competitor has a quinazolinone patent, a chromone core may offer a distinct IP path with similar binding modes.

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